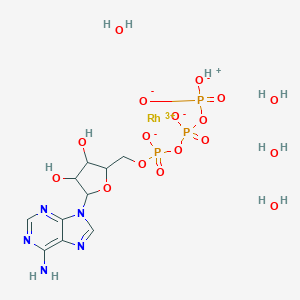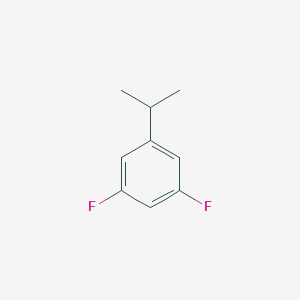
1,3-Difluoro-5-(propan-2-yl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Difluoro-5-(propan-2-yl)benzene, also known as DFIPB, is a chemical compound that has gained increasing attention in scientific research due to its unique properties and potential applications.
作用机制
1,3-Difluoro-5-(propan-2-yl)benzene works by undergoing a reaction with ROS, resulting in a change in its fluorescence properties. Specifically, when 1,3-Difluoro-5-(propan-2-yl)benzene reacts with ROS, it undergoes a process known as photoinduced electron transfer (PET), which causes a decrease in its fluorescence intensity. This change in fluorescence can be measured and used to quantify the amount of ROS present in a sample.
生化和生理效应
1,3-Difluoro-5-(propan-2-yl)benzene has been shown to have minimal toxicity and does not appear to have any significant biochemical or physiological effects on cells or tissues. This makes it a safe and useful tool for studying ROS in biological systems.
实验室实验的优点和局限性
One of the main advantages of 1,3-Difluoro-5-(propan-2-yl)benzene is its high sensitivity and selectivity for detecting ROS. It is also relatively easy to synthesize and purify, making it accessible to many researchers. However, 1,3-Difluoro-5-(propan-2-yl)benzene has some limitations, including its limited stability in solution and its sensitivity to pH changes. These limitations can make it challenging to use in certain experimental conditions.
未来方向
There are several future directions for research involving 1,3-Difluoro-5-(propan-2-yl)benzene. One area of interest is the development of new fluorescent probes based on 1,3-Difluoro-5-(propan-2-yl)benzene that can detect other reactive species besides ROS. Another area of interest is the application of 1,3-Difluoro-5-(propan-2-yl)benzene in vivo, which would allow for the detection of ROS in living organisms and could have implications for the diagnosis and treatment of various diseases. Additionally, 1,3-Difluoro-5-(propan-2-yl)benzene could be used in combination with other imaging techniques such as magnetic resonance imaging (MRI) or positron emission tomography (PET) to provide more comprehensive information about biological systems.
合成方法
1,3-Difluoro-5-(propan-2-yl)benzene can be synthesized through a multi-step process involving the reaction of 2,6-difluorotoluene with propan-2-ol. The reaction is typically catalyzed by a strong acid such as sulfuric acid or trifluoromethanesulfonic acid. The resulting product is then purified through distillation or column chromatography.
科学研究应用
1,3-Difluoro-5-(propan-2-yl)benzene has been used in a variety of scientific research applications, including as a fluorescent probe for detecting reactive oxygen species (ROS) in cells and tissues. ROS are highly reactive molecules that can cause oxidative stress and damage to cells, leading to various diseases such as cancer, Alzheimer's, and Parkinson's. 1,3-Difluoro-5-(propan-2-yl)benzene has been shown to be highly sensitive and selective for detecting ROS, making it a promising tool for studying oxidative stress and developing new therapies for related diseases.
属性
CAS 编号 |
117358-53-9 |
|---|---|
产品名称 |
1,3-Difluoro-5-(propan-2-yl)benzene |
分子式 |
C9H10F2 |
分子量 |
156.17 g/mol |
IUPAC 名称 |
1,3-difluoro-5-propan-2-ylbenzene |
InChI |
InChI=1S/C9H10F2/c1-6(2)7-3-8(10)5-9(11)4-7/h3-6H,1-2H3 |
InChI 键 |
DBJPSXMQULNSML-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=CC(=C1)F)F |
规范 SMILES |
CC(C)C1=CC(=CC(=C1)F)F |
同义词 |
Benzene, 1,3-difluoro-5-(1-methylethyl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




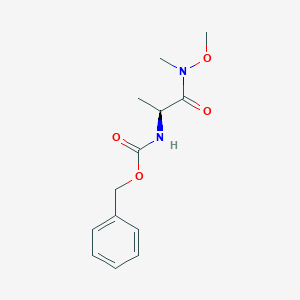
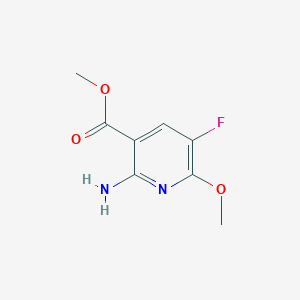
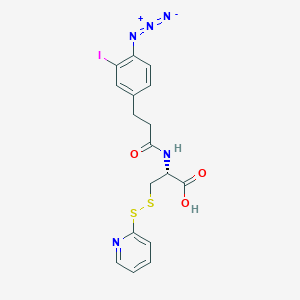
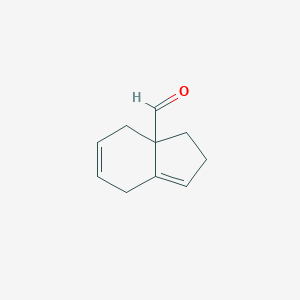
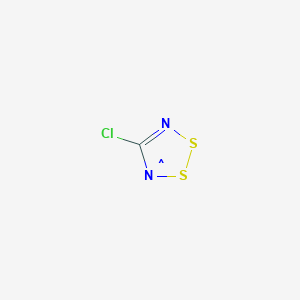
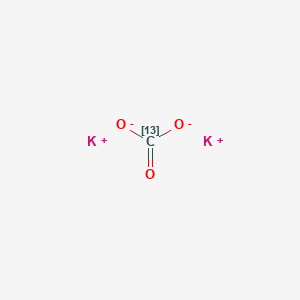
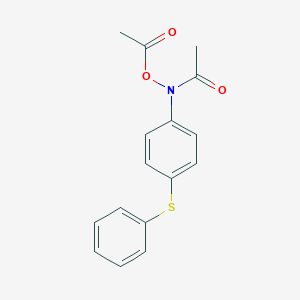
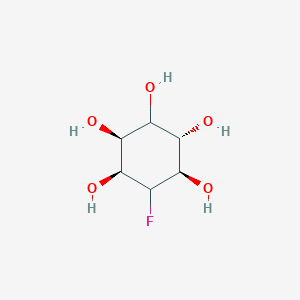
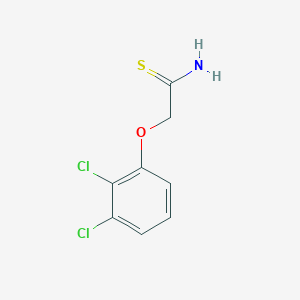
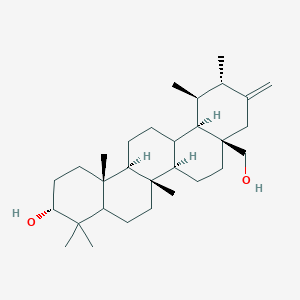
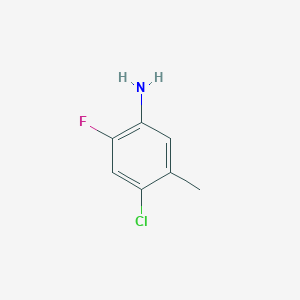
![Benzenesulfonamide,N,N-diethyl-4-[[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]-](/img/structure/B38574.png)
